
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol is a derivative of benzo(k)fluoranthene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a fluorine atom and two hydroxyl groups on the benzo(k)fluoranthene structure.
Preparation Methods
The synthesis of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol typically involves the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The dihydroxylation step can be carried out using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Researchers investigate its interactions with biological systems to understand its potential effects and applications in drug development.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include oxidative stress, DNA intercalation, and enzyme inhibition, depending on the specific application and biological context .
Comparison with Similar Compounds
8-Fluoro-10,11-dihydro-benzo(k)fluoranthene-10,11-diol can be compared with other similar compounds, such as:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene These compounds share a similar polycyclic aromatic structure but differ in the position and type of substituents. The presence of the fluorine atom and hydroxyl groups in this compound makes it unique, influencing its chemical reactivity and potential applications .
Properties
CAS No. |
116208-76-5 |
|---|---|
Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
11-fluoro-8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H13FO2/c21-17-9-18(22)20(23)16-8-14-12-6-2-4-10-3-1-5-11(19(10)12)13(14)7-15(16)17/h1-9,18,20,22-23H |
InChI Key |
BGWPGVLCSMMXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC5=C(C=C4C3=CC=C2)C(=CC(C5O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



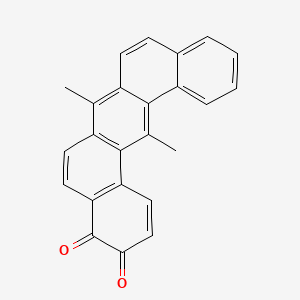
acetate](/img/structure/B14310976.png)
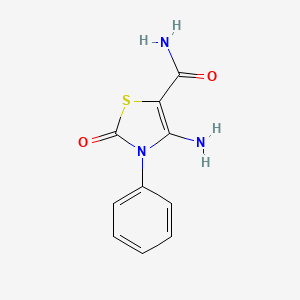
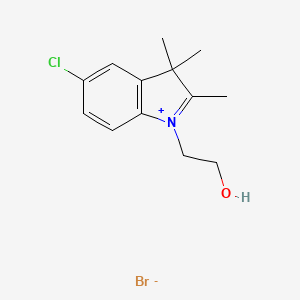
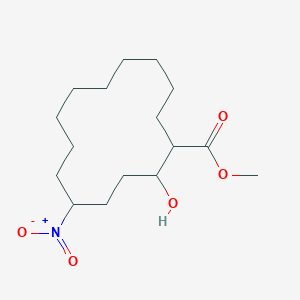
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)




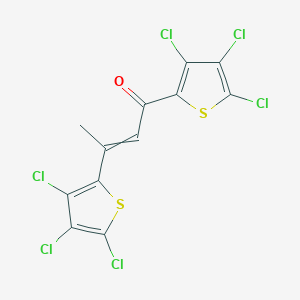
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)

